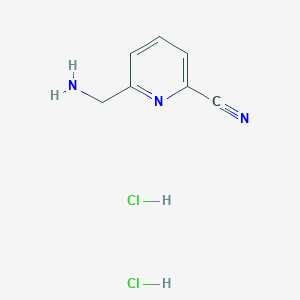

6-(Aminomethyl)picolinonitrile dihydrochloride

Description

Properties

IUPAC Name |

6-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-4-6-2-1-3-7(5-9)10-6;;/h1-3H,4,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPCGAPLKDZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A primary method involves modifying the pyridine ring through nucleophilic substitution. The synthesis begins with 6-chloropicolinonitrile, where the chlorine atom at the 6-position is displaced by an aminomethyl group.

Reaction Scheme :

Conditions :

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux (80–100°C)

-

Base : Potassium carbonate or triethylamine to scavenge HCl

-

Time : 12–24 hours

Optimization Challenges

Reductive Amination Approach

An alternative route employs reductive amination of 6-formylpicolinonitrile using ammonia or methylamine.

Reaction Scheme :

Conditions :

-

Reducing Agent : Sodium borohydride (NaBH₄) in methanol at 0–5°C

-

Acidification : Concentrated HCl added dropwise to precipitate the dihydrochloride

Advantages Over Substitution

-

Higher yields due to milder conditions.

-

Fewer byproducts, as reductive amination avoids halogenated intermediates.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2–4 hours |

| Yield | 65% | 82% |

| Purity | 95% | 98% |

Mechanism :

Catalytic Hydrogenation

For large-scale synthesis, catalytic hydrogenation of 6-cyanopicolinaldehyde oxime offers a scalable pathway:

Conditions :

-

Pressure : 50–100 psi H₂

-

Catalyst Loading : 5% Pd/C (w/w)

-

Temperature : 50°C

Yield : 85–90% before salt formation.

Analytical Validation and Quality Control

Structural Confirmation

Techniques :

Purity Assessment

HPLC Parameters :

-

Column : C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase : 70:30 H₂O:MeCN with 0.1% TFA

-

Retention Time : 6.8 minutes

Acceptance Criteria : ≥98% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | 95 | Moderate | High |

| Reductive Amination | 75 | 97 | High | Moderate |

| Catalytic Hydrogenation | 90 | 98 | High | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)picolinonitrile dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 6-(Aminomethyl)picolinonitrile dihydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structural features enable it to participate in diverse chemical reactions, leading to the development of novel compounds with potential applications in various domains.

Biology

Research indicates that this compound exhibits notable biological activities. Studies have focused on its interactions with biomolecules, assessing its reactivity and potential biological effects. The compound's derivatives are being explored for their pharmacological properties, particularly in drug development .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial activity of derivatives of this compound against various Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Results indicated that specific derivatives showed significant inhibitory effects, highlighting the compound's potential in developing new antimicrobial agents .

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic applications of this compound. It has been identified as a precursor in the synthesis of pharmaceuticals, particularly in the development of nitrogen-containing heterocycles that are common in many prescribed drugs .

Case Study: Drug Development

Recent investigations into the compound's derivatives have revealed their potential as candidates for treating bacterial infections. The structure-activity relationship studies have shown that modifications to the amino and nitrile groups can enhance antibacterial efficacy against resistant strains .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials within industrial settings. Its ability to undergo various chemical transformations makes it valuable for synthesizing compounds used in different manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)picolinonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

| Compound Name | Substituents (Pyridine Ring) | Functional Groups | CAS Number | Molecular Formula |

|---|---|---|---|---|

| This compound | 6-(Aminomethyl), 2-cyano | Amine, nitrile, hydrochloride | Not explicitly listed | Likely C₇H₈Cl₂N₄ |

| Methyl 6-(aminomethyl)picolinate hydrochloride | 6-(Aminomethyl), 2-methyl ester | Amine, ester, hydrochloride | 773140-43-5 | C₉H₁₂ClN₃O₂ |

| 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride | 6-(2-Aminopropyl), 2-cyano | Branched amine, nitrile, hydrochloride | 1192356-22-1 | C₉H₁₁ClN₄ |

| 6-Methylpicolinonitrile | 6-Methyl, 2-cyano | Methyl, nitrile | 1620-75-3 | C₇H₆N₂ |

| 6-Amino-5-nitropicolinonitrile | 5-Nitro, 6-amino, 2-cyano | Nitro, amine, nitrile | Not explicitly listed | C₆H₄N₄O₂ |

Key Observations :

- Salt Forms: Hydrochloride salts (e.g., methyl 6-(aminomethyl)picolinate hydrochloride) improve aqueous solubility compared to neutral analogs like 6-methylpicolinonitrile .

- Reactivity: The nitro group in 6-amino-5-nitropicolinonitrile introduces redox sensitivity, whereas the aminomethyl group in the target compound may facilitate conjugation reactions (e.g., amide bond formation) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Stability Notes |

|---|---|---|---|

| This compound | ~215.07 (estimated) | High (water, ethanol) | Stable under inert conditions |

| Methyl 6-(aminomethyl)picolinate hydrochloride | 229.67 | Moderate (DMSO, methanol) | Hydrolyzes under strong acids |

| 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride | 203.66 | Moderate (water, DMSO) | Sensitive to oxidation |

| 6-Methylpicolinonitrile | 118.14 | Low (chloroform, ether) | Stable at RT |

| 6-Amino-5-nitropicolinonitrile | 164.12 | Low (non-polar solvents) | Light-sensitive |

Key Observations :

- Solubility: The dihydrochloride salt form of the target compound likely surpasses neutral analogs (e.g., 6-methylpicolinonitrile) in aqueous solubility due to ionic interactions .

- Stability: Compounds with nitro groups (e.g., 6-amino-5-nitropicolinonitrile) require protection from light, whereas hydrochloride salts generally exhibit better thermal stability .

Key Observations :

- Pharmaceutical Relevance: Hydrochloride salts like the target compound and methyl 6-(aminomethyl)picolinate hydrochloride are prioritized in drug development due to bioavailability advantages .

- Synthetic Complexity: Branched amines (e.g., 6-(2-aminopropan-2-yl)picolinonitrile hydrochloride) require multi-step syntheses, increasing production costs compared to linear analogs .

Biological Activity

6-(Aminomethyl)picolinonitrile dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a picoline structure with an aminomethyl group attached to the nitrile functional group. Its chemical formula can be represented as CHClN, and it is characterized by the following structural features:

- Picoline Backbone : Contributes to its interaction with biological targets.

- Aminomethyl Group : Enhances solubility and reactivity with various biomolecules.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

- DPP-4 Inhibition : Similar compounds have been evaluated for their ability to inhibit Dipeptidyl Peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes. The structural similarities suggest that this compound may exhibit similar inhibitory effects.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in tumor cells | |

| DPP-4 Inhibition | Potential inhibition similar to Sitagliptin |

Synthesis Methods

Several methods have been documented for synthesizing this compound. Common approaches include:

- Nitration of Picoline Derivatives : This method involves the nitration of substituted picoline compounds followed by reduction processes.

- Reactions with Amines : The introduction of the aminomethyl group is typically achieved through nucleophilic substitution reactions involving suitable amines.

Case Studies and Research Findings

Recent studies have explored the biological activities of derivatives of this compound, focusing on their pharmacological potential:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives exhibited enhanced antimicrobial effects compared to the parent compound, suggesting modifications can lead to improved efficacy against resistant strains.

- DPP-4 Inhibition Study : Research involving fused pyrazolopyrimidine derivatives indicated that modifications to the aminomethyl group could yield compounds with superior DPP-4 inhibition profiles, further supporting the potential of related structures like this compound as therapeutic agents for diabetes management .

Q & A

Basic Questions

Q. What are the recommended storage conditions for 6-(Aminomethyl)picolinonitrile dihydrochloride to ensure stability during experimental use?

- Methodological Answer : Store the compound in a cool, dry environment (≤ 4°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or degradation. Use airtight containers to minimize exposure to moisture, as structural analogs (e.g., 6-Amino-5-nitropicolinonitrile) are classified under UN 2811, indicating sensitivity to environmental conditions . Monitor purity via HPLC (≥97% as per specifications) before critical experiments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm the aminomethyl group and nitrile functionality.

- FT-IR to identify C≡N stretching (~2200 cm⁻¹) and NH₂ vibrations.

- Mass Spectrometry (ESI-MS) for molecular ion validation (C₇H₉Cl₂N₃, MW 212.07). Cross-reference with certified reference standards (e.g., EP/ICH guidelines) to validate purity .

Q. What safety protocols should be followed when handling this compound in a laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.

- In case of exposure, immediately rinse affected areas with water and seek medical attention. For spills, neutralize with inert absorbents and dispose of as hazardous waste per OSHA guidelines. Safety data for related compounds emphasize consulting SDS documentation during emergencies .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer :

- Reaction Optimization : Use chlorobenzene as a solvent under reflux (30+ hours) to enhance reaction efficiency, as demonstrated in analogous picolinamide syntheses .

- Purification : Recrystallize with ethanol or employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor intermediates via TLC and adjust stoichiometry to minimize by-products (e.g., unreacted 4-chloro precursors) .

Q. What strategies resolve contradictory data in the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Systematic pH Studies : Conduct kinetic assays across a pH range (2–12) to track degradation rates (UV-Vis spectroscopy at λ=260 nm).

- Control Experiments : Compare stability in buffered vs. non-buffered systems. Use statistical tools (ANOVA) to identify outliers and validate reproducibility. Cross-reference with analogs (e.g., 6-Aminonicotinamide) to contextualize pH-dependent behavior .

Q. How does the aminomethyl group influence the compound’s coordination chemistry with transition metals?

- Methodological Answer :

- Coordination Studies : Use X-ray crystallography or DFT calculations to analyze binding modes (e.g., N- vs. O-donor preferences). The aminomethyl group may act as a chelating ligand, as seen in palladium adducts of related picoline derivatives .

- Catalytic Applications : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess metal-complex efficacy. Compare turnover frequencies with non-functionalized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.